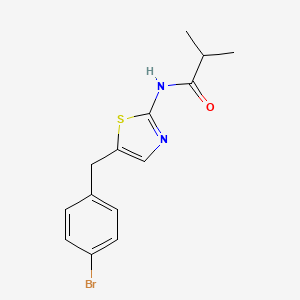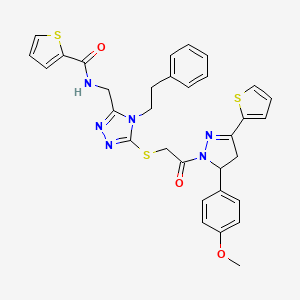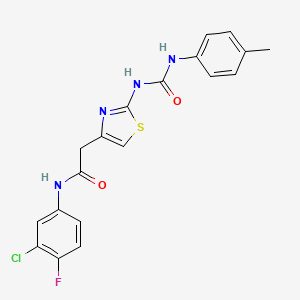
N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide” is a complex organic compound that contains a thiazole ring, a bromobenzyl group, and an isobutyramide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The bromobenzyl group is a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom attached, and the isobutyramide group is derived from isobutyric acid, a carboxylic acid with an isobutyl group (two methyl groups attached to a methylene group).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar thiazole ring, the bromobenzyl group extending from one end of the ring, and the isobutyramide group extending from the other end . The presence of the bromine atom, a heavy halogen, may influence the overall shape and properties of the molecule due to its size and polarizability.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用
Photodynamic Therapy
The research conducted by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis of new zinc phthalocyanine derivatives, which are characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These properties are crucial for Type II photodynamic therapy (PDT), indicating that such compounds, including N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide derivatives, may have significant potential as Type II photosensitizers in cancer treatment through PDT. This novel approach to cancer therapy emphasizes the compound's applicability in developing effective treatments against various cancers by utilizing light-sensitive compounds to induce cell death in cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Sharma, Srivastava, and Kumar's study (2002) explores the synthesis of novel N-substituted anthranilic acid derivatives, demonstrating significant in vivo anti-inflammatory and acute toxicity screening. Among these compounds, certain derivatives showed remarkable inflammation inhibitory activity, underscoring their potential as potent anti-inflammatory agents. This research suggests that compounds similar in structure or function to N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide could be explored further for their anti-inflammatory properties, offering new avenues in the development of anti-inflammatory medications (Sharma, Srivastava, & Kumar, 2002).
Optoelectronic and Photochemical Applications
Woodward and colleagues (2017) report on the synthesis and characterization of N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives, which exhibit strong blue fluorescence and reversible electrochromism. These properties are critical for applications in multifunctional optoelectronics, electron transfer sensing, and other photochemical applications. The study showcases the potential of thiazole derivatives, including those structurally related to N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide, in developing new materials for technological applications that require materials with specific light-emitting or electrochromic properties (Woodward et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-9(2)13(18)17-14-16-8-12(19-14)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQLOVVOQDJIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)
![6-[[4-(3-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2881245.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-ethyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2881248.png)
![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)
![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2881252.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)
